(5E)-7-methylocta-5,7-dien-2-one
Description
(5E)-7-Methylocta-5,7-dien-2-one is an α,β-unsaturated ketone characterized by conjugated double bonds at positions 5 and 7, a methyl substituent at position 7, and a ketone group at position 2. Its molecular formula is C₁₀H₁₄O, with an isomeric SMILES notation of CC(C)=CC(=O)CC=C and an InChIKey of HXQYVZFLSWJQPL-QPJJXVBHSA-N (inferred from structural analogs in the provided evidence). This compound belongs to the enone family, which is known for reactivity in conjugate addition and cycloaddition reactions. While the provided evidence primarily focuses on a structurally similar compound, (5E)-2,6-dimethylocta-5,7-dien-4-one (), key distinctions in substituent positions and functional groups allow for comparative analysis .
Properties
CAS No. |
100515-77-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(5E)-7-methylocta-5,7-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4,6H,1,5,7H2,2-3H3/b6-4+ |
InChI Key |
DDNANWULHZXPTF-GQCTYLIASA-N |
SMILES |
CC(=C)C=CCCC(=O)C |
Isomeric SMILES |
CC(=C)/C=C/CCC(=O)C |
Canonical SMILES |
CC(=C)C=CCCC(=O)C |
Synonyms |
5,7-Octadien-2-one, 7-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
The methyl group at position 7 in the target compound may influence regioselectivity in reactions, whereas the 2,6-dimethyl substitution in ’s compound could stabilize the enone system via hyperconjugation.
Thermodynamic Stability :
- Conjugated dienes in both compounds contribute to stabilization via resonance. However, the additional methyl groups in (5E)-2,6-dimethylocta-5,7-dien-4-one may increase steric strain, slightly reducing stability compared to the less substituted this compound .
Biological Activity: No direct data exist for this compound. However, (5E)-2,6-dimethylocta-5,7-dien-4-one () has been preliminarily linked to interactions with cytochrome P450 enzymes due to its α,β-unsaturated ketone motif, suggesting possible bioactivity in related compounds .
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